molecular formula C11H16N3O10P B15212841 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid

2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid

Cat. No.: B15212841
M. Wt: 381.23 g/mol
InChI Key: BWLANONKWJVDOV-VPCXQMTMSA-N
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Description

2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine ring, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring. The final step involves the addition of the phosphoryl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to purify the final product. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize any side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphoryl group plays a crucial role in these interactions, facilitating the binding and activation of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Uniqueness

The uniqueness of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid lies in its specific structure, which includes a phosphoryl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H16N3O10P

Molecular Weight

381.23 g/mol

IUPAC Name

2-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]oxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C11H16N3O10P/c12-9-4(24-25(21,22)3-6(16)17)1-14(11(20)13-9)10-8(19)7(18)5(2-15)23-10/h1,5,7-8,10,15,18-19H,2-3H2,(H,16,17)(H,21,22)(H2,12,13,20)/t5-,7-,8-,10-/m1/s1

InChI Key

BWLANONKWJVDOV-VPCXQMTMSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)OP(=O)(CC(=O)O)O

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)OP(=O)(CC(=O)O)O

Origin of Product

United States

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